

An In-Depth Technical Guide to Fukiic Acid: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Fukiic acid
Cat. No.:	B1214075

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a naturally occurring phenolic compound, has garnered interest in the scientific community for its distinct chemical structure and potential biological activities. This technical guide provides a comprehensive overview of **Fukiic acid**, detailing its chemical architecture, physicochemical properties, and known biological functions. Particular emphasis is placed on its role as an inhibitor of HIV-1 integrase. This document also outlines experimental methodologies for its synthesis and discusses its potential, though largely unexplored, involvement in cellular signaling pathways, drawing parallels with structurally related compounds.

Chemical Structure and Properties

Fukiic acid is chemically defined as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid. This specific stereochemistry is crucial for its biological function. The molecule consists of a catechol (3,4-dihydroxyphenyl) group attached to a tartaric acid backbone.

The key structural features and physicochemical properties of **Fukiic acid** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid	
Molecular Formula	C ₁₁ H ₁₂ O ₈	
Molecular Weight	272.21 g/mol	
CAS Number	35388-56-8	
SMILES	C1=CC(=C(C=C1C--INVALID-LINK--O)O)">C@@(C(=O)O)O)O	
Predicted XLogP3	-1.1	
Hydrogen Bond Donor Count	6	
Hydrogen Bond Acceptor Count	8	
Rotatable Bond Count	5	

Visualization of Fukiic Acid's Chemical Structure

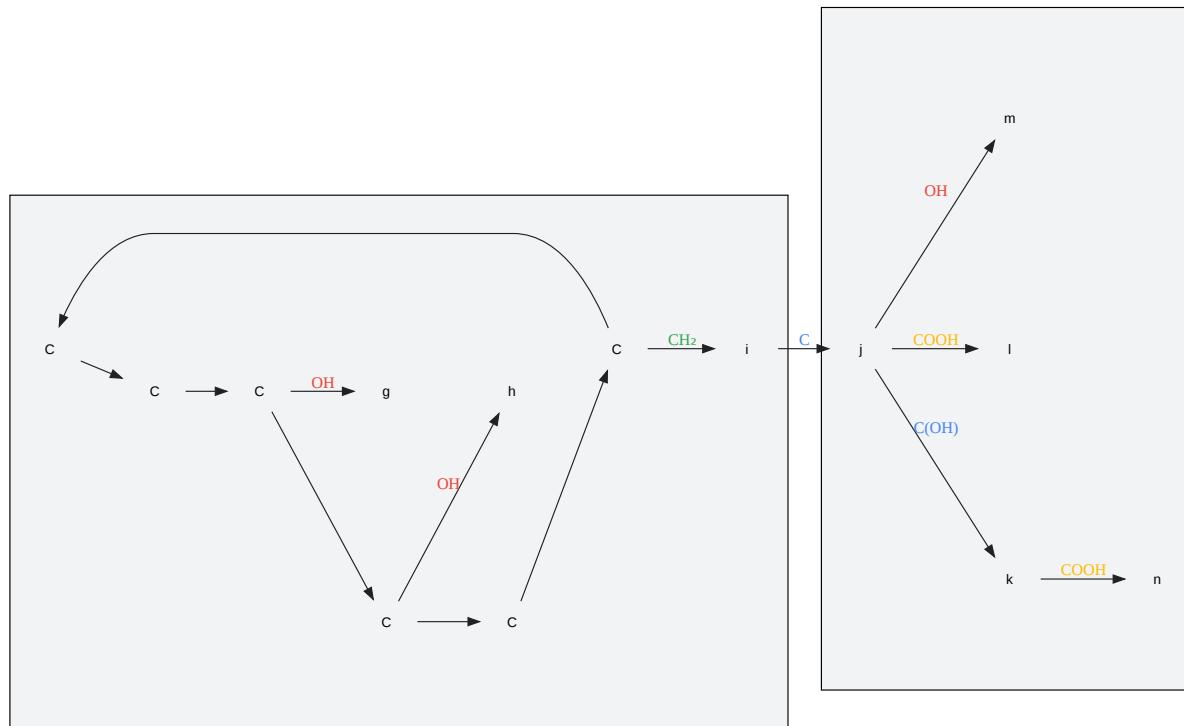
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Figure 1: Chemical structure of **Fukiic acid**.

Synthesis and Isolation

Total Synthesis

A total synthesis of racemic **Fukiic acid** has been successfully achieved, providing a viable route to obtain this compound for research purposes. The synthesis commences from veratraldehyde and is completed in six steps with an overall yield of approximately 7%.^[1] While the detailed, step-by-step protocol with specific reagents and reaction conditions for each of the six steps is outlined in the full research paper, the abstract provides a concise overview of the synthetic strategy.^[1]

Natural Isolation

Fukiic acid is a constituent of several plants, most notably from the genus *Petasites* and *Cimicifuga*. It can be isolated from the hydrolysate of a polyphenol found in *Petasites japonicus* (Japanese butterbur).^{[2][3]} Furthermore, esters of **Fukiic acid** have been isolated from the rhizomes of *Cimicifuga racemosa* (black cohosh).^[4] The isolation from natural sources typically involves extraction with a polar solvent, such as 50% ethanol, followed by chromatographic purification steps.^[4] Fukinolic acid, an ester of **Fukiic acid**, yields **Fukiic acid** and caffeic acid upon hydrolysis.^[3]

Biological Activity

HIV-1 Integrase Inhibition

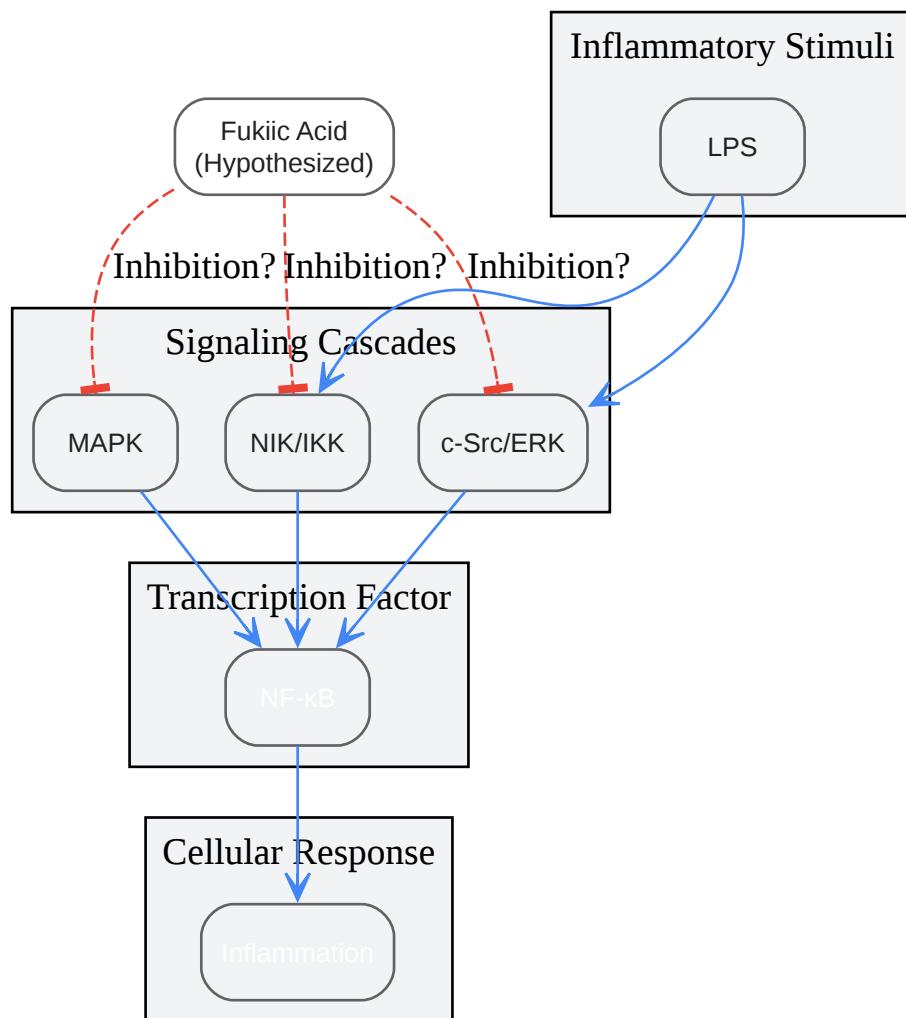
One of the most significant reported biological activities of **Fukiic acid** is its potent inhibition of HIV-1 integrase.^[1] This enzyme is essential for the replication of the HIV-1 virus, making it a critical target for antiretroviral drug development. While the initial report did not specify the half-maximal inhibitory concentration (IC_{50}), it established racemic **Fukiic acid** as a potent inhibitor of this key viral enzyme.^[1] This finding positions **Fukiic acid** as a promising scaffold for the development of novel anti-HIV-1 agents.

Potential Involvement in Cellular Signaling Pathways

Direct research into the effects of **Fukiic acid** on specific cellular signaling pathways is currently limited. However, insights can be drawn from studies on structurally related compounds, particularly caffeic acid, which shares the same catechol moiety.

- **NF-κB Pathway:** Caffeic acid has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[5][6]} This pathway is a central regulator of inflammation, and its inhibition by caffeic acid suggests that **Fukiic acid** may also possess anti-inflammatory properties. The proposed mechanism for caffeic acid involves the modulation of the NIK/IKK and c-Src/ERK signaling cascades.^[6]
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and cell growth. Studies on compounds with similar structural motifs to **Fukiic acid** suggest a potential for interaction with the MAPK pathway.^{[7][8]} For instance, shikimic acid, another plant-derived acid, has been shown to regulate the NF-κB/MAPK signaling pathway.^[9]

The potential influence of **Fukiic acid** on these pathways is a promising area for future research. A diagram illustrating the potential, though unconfirmed, signaling pathway interactions of **Fukiic acid**, based on the activity of related compounds, is presented below.



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Figure 2: Hypothesized signaling pathway interactions of **Fukiic acid**.

Experimental Protocols

HIV-1 Integrase Inhibition Assay (General Protocol)

A standard assay to determine the inhibitory effect of a compound on HIV-1 integrase involves the following general steps. The specific conditions for **Fukiic acid** would need to be optimized.

- Enzyme and Substrate Preparation: Purified recombinant HIV-1 integrase and a labeled oligonucleotide substrate that mimics the viral DNA end are prepared.
- Reaction Mixture: The reaction is typically carried out in a buffer containing Mg^{2+} or Mn^{2+} ions, which are essential for the enzyme's catalytic activity.
- Incubation: The enzyme, substrate, and various concentrations of the test compound (**Fukiic acid**) are incubated together.
- Analysis: The reaction products are separated by gel electrophoresis and quantified to determine the extent of inhibition.
- IC_{50} Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC_{50}) is calculated from a dose-response curve.

Future Directions

Fukiic acid presents a compelling case for further investigation. Key areas for future research include:

- Detailed Pharmacological Profiling: Elucidating the precise IC_{50} value of **Fukiic acid** against HIV-1 integrase and evaluating its activity against other viral and cellular targets.
- Mechanism of Action Studies: Investigating the direct effects of **Fukiic acid** on key signaling pathways, such as NF- κ B and MAPK, to understand its potential anti-inflammatory and other cellular effects.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **Fukiic acid** to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
- In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of **Fukiic acid** in preclinical animal models.

Conclusion

Fukiic acid is a natural product with a well-defined chemical structure and promising biological activity, particularly as an inhibitor of HIV-1 integrase. While research into its full

pharmacological profile is still in its early stages, the available data suggest that it is a valuable lead compound for the development of new therapeutic agents. Further exploration of its synthesis, biological activities, and underlying mechanisms of action is warranted to fully realize its potential in drug discovery and development.

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References

- 1. The total synthesis of fukiic acid, an HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Fukiic Acid Isolated From the Hydrolysate of a [research.amanote.com]
- 3. The Constituents of *Petasites japonicus*: Structures of Fukiic Acid and Fukinolic Acid | CiNii Research [cir.nii.ac.jp]
- 4. Fukiic and piscidic acid esters from the rhizome of *Cimicifuga racemosa* and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Inhibits NFκB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 6. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade [mdpi.com]
- 9. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Fukiic Acid: Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214075#what-is-the-chemical-structure-of-fukiic-acid>]

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